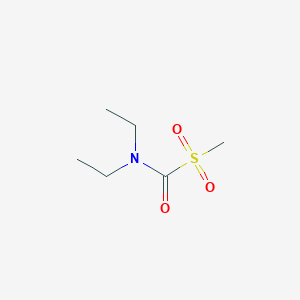

S-Methyl-N,N-diethylthiocarbamate Sulfone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of S-Methyl-N,N-diethylthiocarbamate sulfone involves efficient access to S-methyl dithiocarbamates, utilizing sulfonium or sulfoxonium iodide as a methylation reagent. This method has proven reliable for synthesizing dithiocarbamates from primary or secondary amines. Sulfoxonium iodide, in particular, demonstrates robust methylation capability, facilitating access to S-trideuteromethyl dithiocarbamates with high yields (Hui-Qing Deng et al., 2023).

Molecular Structure Analysis

The molecular structure of S-Methyl-N,N-diethylthiocarbamate sulfone is characterized by its sulfur-containing functional groups, which play a crucial role in its reactivity and properties. Studies on similar compounds have shown the importance of sulfur in determining the electronic and spatial configuration of molecules, influencing their reactivity and interactions with biological systems (Marzotto et al., 1998).

Chemical Reactions and Properties

S-Methyl-N,N-diethylthiocarbamate sulfone undergoes various chemical reactions, including oxidation and interactions with enzymes. For instance, it serves as an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase, both in vivo and in vitro, highlighting its potential for influencing biochemical pathways and mechanisms (A. Madan et al., 1994).

Physical Properties Analysis

The physical properties of S-Methyl-N,N-diethylthiocarbamate sulfone, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. While specific studies on these properties are less common, research on related compounds provides insights into how such characteristics can be influenced by molecular structure and substituent effects.

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interactions with other molecules, define the applications and significance of S-Methyl-N,N-diethylthiocarbamate sulfone. Its role as an inhibitor of specific enzymes underscores its potential utility in biochemical research and therapeutic applications. Further studies are necessary to fully understand its spectrum of chemical behavior and potential uses (A. Madan et al., 1994).

Wissenschaftliche Forschungsanwendungen

Treatment of Alcoholism : S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO), an active metabolite of disulfiram, has been identified as a potential pharmacological target for treating alcoholism. It inhibits rat liver mitochondrial low Km aldehyde dehydrogenase, leading to acetaldehyde accumulation after ethanol ingestion, thereby deterring alcohol consumption (Madan & Faiman, 1994); (Mays et al., 1995).

Applications in Organic Synthesis : Methanediyl Bis(N,N-diethyldithiocarbamate) is a new dithioester with a unique methylene carbon atom, offering potential applications in organic synthesis (Marzotto, Clemente, & Valle, 1998).

Potential Role in Hepatotoxicity : MeDTC sulfone, an active metabolite of disulfiram, is a potent inhibitor of hepatic aldehyde dehydrogenase. Its pharmacokinetic properties suggest a potential role in hepatotoxicity (Mays et al., 1996).

Inhibition of Mouse and Human Class 1 Aldehyde Dehydrogenase : 4-(N,N-dialkylamino)benzaldehyde compounds, which are structurally related to S-Methyl-N,N-diethylthiocarbamate Sulfone, have been shown to effectively inhibit mouse and human class 1 aldehyde dehydrogenase, potentially offering a new treatment for alcohol addiction (Russo, 1997).

Improving Chemotherapy Treatments : Disulfiram metabolites can covalently modify cysteine residues in P-glycoprotein, potentially improving chemotherapy treatments for cancer and AIDS/HIV patients (Loo, Bartlett, & Clarke, 2004).

Effects on Glutamate Receptors : Carbamoylation of brain glutamate receptors by a disulfiram metabolite, DETC-MeSO, may explain some of the drug's neurological effects and prevent O2-induced seizures (Nagendra et al., 1997).

Eigenschaften

IUPAC Name |

N,N-diethyl-1-methylsulfonylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGLFAEBISDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393576 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-N,N-diethylthiocarbamate Sulfone | |

CAS RN |

155514-79-7 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

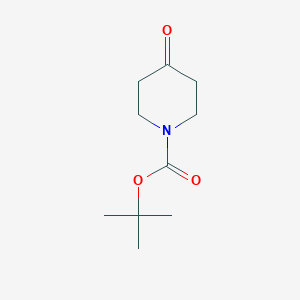

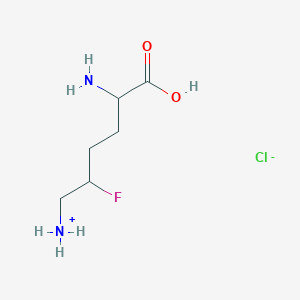

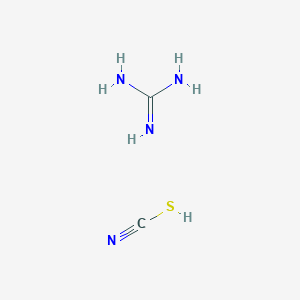

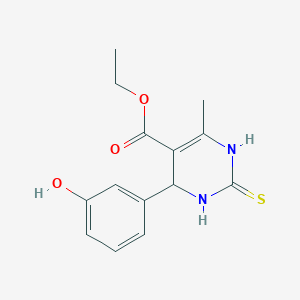

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

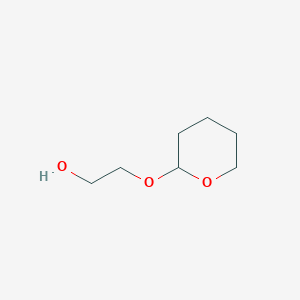

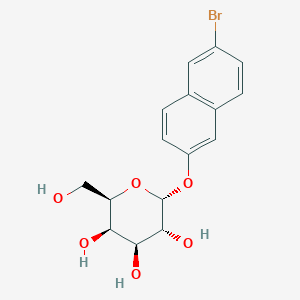

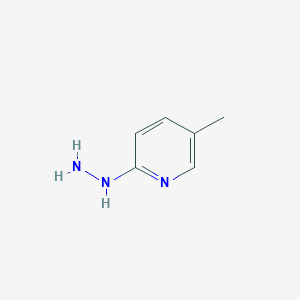

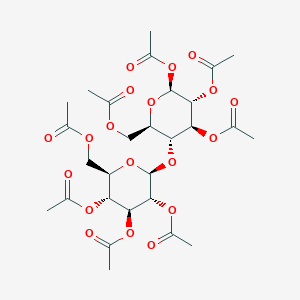

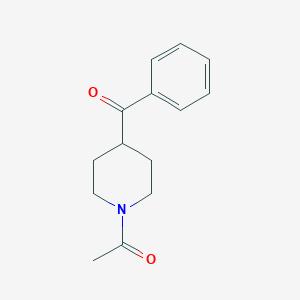

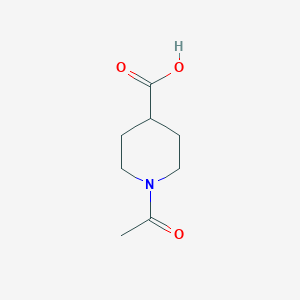

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)